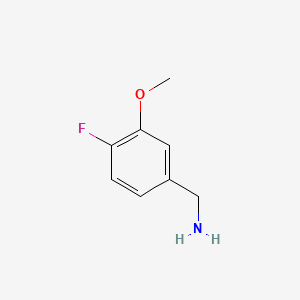

4-Fluoro-3-methoxybenzylamine

描述

Historical Context and Discovery of Fluorinated and Methoxylated Benzylamines in Organic Chemistry

The field of organofluorine chemistry, which underpins the existence of compounds like 4-fluoro-3-methoxybenzylamine, has its origins in the 19th century, even preceding the isolation of elemental fluorine itself. nih.gov Early milestones included Alexander Borodin's nucleophilic replacement of a halogen with fluoride (B91410) in 1862 and the first synthesis of an aryl carbon-fluorine bond in 1870. nih.gov The development of the Schiemann reaction in 1927, which generates fluorinated aromatic compounds from diazonium salts, became a pivotal method for manufacturing fluoroaromatics. nih.gov The introduction of fluorine into organic molecules gained significant momentum during World War II and has since become crucial in the development of pharmaceuticals, agrochemicals, and advanced materials, owing to fluorine's unique properties like high electronegativity and small size. nih.govbeilstein-journals.org

The incorporation of methoxy (B1213986) groups onto aromatic rings, another key feature of the title compound, has been a long-standing practice in organic synthesis. The methoxy group can influence a molecule's electronic properties, solubility, and metabolic pathways. The synthesis of methoxylated benzylamines can be achieved through various established chemical reactions. For instance, the reaction of a starting material like 3,4-difluorobromobenzene with sodium methoxide (B1231860) can selectively replace a halogen atom with a methoxy group. The subsequent conversion of other functional groups on the benzene (B151609) ring can then lead to the desired benzylamine (B48309).

The combination of these two functionalities—fluorine and methoxy groups—on a benzylamine scaffold represents a strategic design in modern chemistry. This specific substitution pattern is intended to fine-tune the molecule's properties for use as a specialized building block or intermediate in the synthesis of more complex target structures.

Significance of Benzylamine Scaffolds in Modern Chemical Research

Benzylamine and its derivatives are fundamental building blocks in the chemical, pharmaceutical, and polymer industries. researchgate.netomanchem.com Their importance stems from their versatility as precursors and intermediates in the synthesis of a vast array of more complex molecules, particularly nitrogen-containing heterocyclic compounds, which are renowned for their wide-ranging pharmacological properties. researchgate.net

In organic synthesis, the benzylamine moiety serves as a masked source of ammonia (B1221849). The benzyl (B1604629) group can be attached to a nitrogen atom and later removed through a process called hydrogenolysis, making it a useful protective group in multi-step syntheses. wikipedia.org Benzylamines are key starting materials for producing various pharmaceuticals, including alniditan, lacosamide, and nebivolol, as well as agrochemicals like pesticides and herbicides. wikipedia.orgmarkwideresearch.com They are also employed in the production of dyes, pigments, and polymers. chemicalbook.com

The development of novel catalytic methods for synthesizing benzylamines, such as the direct coupling of benzyl alcohols with amines using iron or nickel catalysts, highlights the ongoing importance of this structural motif. acs.orgacs.org In medicinal chemistry, the benzylamine scaffold is a "privileged structure," frequently appearing in molecules designed to interact with biological targets. Recent research has explored benzylamine derivatives as inhibitors for various enzymes and as potential treatments for diseases like the rare brain infection caused by Naegleria fowleri. acs.orgnih.govnih.gov

Positioning of this compound within the Landscape of Substituted Benzylamines

This compound is a specifically substituted benzylamine that holds a distinct position due to its unique combination of functional groups. The fluorine atom at the 4-position and the methoxy group at the 3-position on the benzene ring impart specific electronic and steric properties that influence its reactivity and utility as a chemical intermediate.

The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can affect the basicity of the amine and the reactivity of the aromatic ring. The methoxy group, conversely, is generally considered an electron-donating group. This particular arrangement of an electron-withdrawing and an electron-donating group allows for precise control over the molecule's chemical behavior, including its solubility, lipophilicity, and binding interactions with biological targets. This makes it a valuable building block in drug design and the synthesis of agrochemicals.

Commonly synthesized via the reductive amination of 4-fluoro-3-methoxybenzaldehyde, this compound serves as a versatile precursor for creating more complex molecules. Its structure is often utilized in the development of compounds targeting the central nervous system and in the creation of novel antimicrobial agents.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 508177-67-1 | sigmaaldrich.comnih.govfluorochem.co.uk |

| Molecular Formula | C₈H₁₀FNO | sigmaaldrich.comnih.govfluorochem.co.uk |

| Molecular Weight | 155.17 g/mol | nih.govfluorochem.co.uk |

| Physical Form | Liquid | sigmaaldrich.comfluorochem.co.uk |

| Boiling Point | 242.5°C | fluorochem.co.uk |

| Density | 1.127 g/cm³ | fluorochem.co.uk |

| IUPAC Name | (4-fluoro-3-methoxyphenyl)methanamine | sigmaaldrich.comnih.gov |

| Synonyms | 5-Aminomethyl-2-fluoroanisole | nih.govfluorochem.co.uk |

Emerging Research Trends and Future Directions for this compound Studies

The research landscape for substituted benzylamines, including this compound, is increasingly focused on specialized applications in medicinal chemistry and materials science. A significant trend is the use of these compounds as key intermediates in the synthesis of complex, biologically active molecules. For instance, substituted benzylamine scaffolds have recently been investigated as inhibitors of Mycobacterium tuberculosis acetyltransferase Eis and as potential therapeutics for the rare but deadly brain infection caused by the amoeba Naegleria fowleri. nih.govnih.govnih.gov These studies highlight the value of the benzylamine core in generating new drug candidates. acs.orgfigshare.com

Future research is likely to continue exploring the utility of specifically functionalized benzylamines like this compound in several key areas:

Medicinal Chemistry: The unique electronic properties conferred by the fluoro and methoxy groups make this compound an attractive starting point for developing selective inhibitors for various enzymes and receptors. The ability of fluorine to enhance metabolic stability and binding affinity is a particularly valuable trait in drug discovery.

Catalysis: There is growing interest in using benzylamine derivatives in the development of advanced catalysts. For example, they can serve as ligands that anchor to metal nanocatalysts for hydrogenation reactions.

Materials Science: Substituted benzylamines are being explored in the design of novel materials. One emerging area is their use in creating crown ether inclusion complexes, which are of interest for developing molecular-based ferroelectric materials. researchgate.net

Sustainable Synthesis: The development of greener and more efficient methods for synthesizing and utilizing benzylamines is a persistent trend. markwideresearch.com This includes direct amination of renewable building blocks like lignin-derived alcohols to produce primary benzylamines. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-fluoro-3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBODMDXBVNUXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657874 | |

| Record name | 1-(4-Fluoro-3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508177-67-1 | |

| Record name | 1-(4-Fluoro-3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 3 Methoxybenzylamine and Its Precursors

Chemo- and Regioselective Synthetic Routes

The specific arrangement of the fluoro, methoxy (B1213986), and aminomethyl groups on the benzene (B151609) ring necessitates synthetic methods with high control over chemical and positional selectivity.

Catalytic Approaches to C-N Bond Formation Involving Benzylamine (B48309) Derivatives

The formation of the carbon-nitrogen bond is a critical step in the synthesis of benzylamine derivatives. Catalytic methods offer efficient and selective routes to achieve this transformation.

One promising approach involves the "hydrogen borrowing" or "hydrogen transfer" mechanism, where an alcohol and an amine react to form a C-N bond, with water as the only byproduct. acs.org This process is often catalyzed by organometallic complexes. acs.org For instance, iron cyclopentadienone complexes have shown promise in catalyzing the reaction between benzyl (B1604629) alcohol and aniline (B41778). acs.org However, the basicity of the amine can influence catalyst activity, with less basic amines like aniline being more suitable substrates than more basic ones like benzylamine, which can inhibit the catalyst. acs.org

Ruthenium-based catalysts have also been developed for the deaminative coupling of primary amines to form secondary amines. nih.gov A catalytic system generated in-situ from a tetranuclear Ru–H complex with a catechol ligand has proven effective and highly chemoselective for coupling two different primary amines. nih.gov Mechanistic studies, including Hammett plots from the reaction of 4-methoxyaniline with various para-substituted benzylamines, suggest a complex reaction pathway. nih.gov

Recent advancements in photochemistry offer milder alternatives for C-N bond formation. acs.org Visible light-induced oxidative coupling, for example, provides a pathway for these transformations. acs.org Defect-engineered ZnIn2S4 has been shown to have catalytic activity for the C-C coupling of benzylamine and can exhibit chromoselectivity for C-C or C-N coupled products. acs.org

Direct C-H amination of arenes presents another frontier. Copper-catalyzed methods, assisted by a directing group, can achieve amination of benzylamine derivatives at the γ-sp2 C-H bond. nih.gov These reactions often employ a copper(II) acetate (B1210297) catalyst with a co-catalyst like silver carbonate and an oxidant. nih.gov

Reductive Amination Strategies for Benzyl Aldehyde Precursors

Reductive amination of the corresponding benzaldehyde, 4-fluoro-3-methoxybenzaldehyde, is a primary and widely used method to synthesize 4-fluoro-3-methoxybenzylamine. This one-pot reaction typically involves the reaction of the aldehyde with an amine source, followed by reduction of the in-situ formed imine.

A common procedure utilizes ammonium (B1175870) acetate and a reducing agent like sodium cyanoborohydride in a solvent such as methanol. This method can achieve high conversion rates, typically in the range of 80-85%. The final product is often isolated as the hydrochloride salt by treatment with HCl gas.

Alternatively, ammonia (B1221849) can be used directly with a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This approach can yield the desired amine hydrochloride in high yields (e.g., 88%). The use of excess ammonia helps to prevent the formation of secondary amine byproducts.

The choice of reducing agent and reaction conditions can be tailored. For instance, NaBH4 in the presence of a cation exchange resin like DOWEX(R)50WX8 provides a convenient method for the reductive amination of various aldehydes with anilines at room temperature, achieving high yields. researchgate.net The resin acts as a solid acid to activate the carbonyl group towards imine formation. researchgate.net

The synthesis of the precursor, 4-fluoro-3-methoxybenzaldehyde, is also a key consideration. One route starts from 3-methoxy-4-fluorobromobenzene, which is converted to a Grignard reagent and then formylated using N,N-dimethylformamide (DMF). This process yields the aldehyde in good yields (around 75%).

Table 1: Comparison of Reductive Amination Methods

| Amine Source | Reducing Agent/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Ammonium Acetate | Sodium Cyanoborohydride | Methanol | 80-85% | |

| Ammonia | H₂ / Pd/C | Ethanol | 88% | |

| Aniline | NaBH₄ / DOWEX(R)50WX8 | THF | 85-93% | researchgate.net |

Halogenation and Methoxy Group Introduction Techniques

The regioselective introduction of the fluorine and methoxy substituents onto the aromatic ring is fundamental to the synthesis of the target molecule and its precursors.

One synthetic pathway begins with 3,4-difluorobromobenzene. The methoxy group is introduced through a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) in methanol. The reaction temperature and stoichiometry are controlled to ensure selective replacement of one fluorine atom.

The introduction of halogens onto a benzylamine or related aromatic core can be achieved through various C-H functionalization strategies. Palladium-catalyzed methods using a directing group are effective for the ortho-halogenation of compounds like phenylglycine derivatives. csic.es For instance, treating orthopalladated complexes with halogenating agents like PhICl₂, Br₂, or I₂ can lead to the corresponding halogenated products with high regioselectivity. csic.es

Similarly, palladium-catalyzed ortho-C–H halogenation of aliphatic amides and benzamide (B126) derivatives has been developed. rsc.org These methods often utilize an N-halosuccinimide (NXS) as the halogen source. rsc.org Nickel-catalyzed halogenation of electron-deficient arenes, including benzamides, offers another route. rsc.org

Multi-component Reactions (MCRs) in the Synthesis of this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. While a direct MCR for this compound is not commonly reported, MCRs are instrumental in synthesizing related and more complex scaffolds.

For example, a three-component reaction of aromatic halides, amines, and paraformaldehyde, mediated by zinc, can produce functionalized tertiary benzylamines. organic-chemistry.org The Petasis (borono-Mannich) reaction, a copper-catalyzed three-component coupling of organoboranes, imines, and acid chlorides, provides access to α-substituted amides. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is another powerful MCR that can be used to synthesize peptide-like structures. frontiersin.org A benzylamine derivative could potentially be used as the amine component in such a reaction to create complex molecules. frontiersin.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods.

Solvent-Free and Reduced-Solvent Methodologies

Solvent-free or reduced-solvent conditions are a cornerstone of green chemistry. researchgate.netajgreenchem.com These methods can lead to higher reaction rates, increased purity of products, and simplified workup procedures. researchgate.netajgreenchem.com

Mechanochemical methods, such as ball milling, offer a solvent-free alternative for various reactions. organic-chemistry.org For instance, the addition of amines to alkynes to form enamines can be achieved quantitatively within minutes in a planetary ball mill without the need for a catalyst or base. organic-chemistry.org This approach is significantly more efficient than traditional solvent-based methods. organic-chemistry.org

Solvent-free synthesis of amides from carboxylic acids and urea (B33335) has also been reported, using boric acid as a catalyst and direct heating of the triturated reactant mixture. researchgate.net Similarly, the synthesis of β-enaminones can be performed under solvent- and catalyst-free conditions by heating aromatic amines with β-dicarbonyl compounds. ajgreenchem.com

Direct amidation of unactivated esters with amines can be achieved under transition-metal-free and solvent-free conditions using NaOtBu, often with an environmentally friendly workup procedure that avoids organic solvents and chromatography. rsc.org

Atom Economy and Waste Minimization in Synthetic Pathways

The principles of green chemistry are increasingly integral to modern chemical synthesis, emphasizing the need to design processes that are both efficient and environmentally benign. skpharmteco.comsolubilityofthings.com Key metrics in this endeavor are atom economy and process mass intensity (PMI), which collectively gauge the efficiency of a reaction in converting starting materials into the desired product while minimizing waste. skpharmteco.comjddhs.com

A common synthetic route to this compound proceeds via a two-step process starting from 4-fluoro-3-methoxybenzonitrile. The first step is the reduction of the nitrile to the amine. A subsequent step might involve its use in an amide bond formation, a ubiquitous reaction in medicinal chemistry.

Step 1: Reduction of 4-fluoro-3-methoxybenzonitrile The reduction of a nitrile to a primary amine can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Catalytic hydrogenation is often preferred from a green chemistry perspective as it avoids the generation of stoichiometric inorganic waste associated with metal hydrides.

Step 2: Amide Bond Formation this compound is frequently used as a nucleophile in amide bond formation reactions. researchgate.net Traditional methods often rely on coupling reagents that result in significant byproduct formation, leading to poor atom economy. chinesechemsoc.org More advanced, atom-economical methods, such as direct catalytic amidation, are being developed to address this issue. rsc.orgacs.org These methods aim to form the amide bond with the only byproduct being water, thus maximizing atom economy.

The table below outlines a comparative analysis of different synthetic approaches for a hypothetical amide synthesis using this compound, highlighting the impact on atom economy and waste generation.

| Reaction Step | Traditional Method | Greener Alternative | Key Byproducts | Atom Economy |

| Amine Synthesis | Reduction of nitrile with LiAlH₄ | Catalytic hydrogenation of nitrile | Aluminum salts | Low |

| Amide Formation | Carboxylic acid activation with a carbodiimide (B86325) reagent | Direct catalytic amidation | Urea derivative | Low |

This table presents a conceptual comparison of synthetic strategies.

Waste minimization in these synthetic pathways extends beyond atom economy. solubilityofthings.com It involves the careful selection of solvents to reduce volatile organic compound (VOC) emissions, the use of catalysts that can be recycled, and designing processes that require less energy. jddhs.comadragos-pharma.com For instance, in the pharmaceutical industry, a focus on minimizing byproducts is crucial for improving the sustainability of the manufacturing process. core.ac.uk

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

Many biologically active molecules are chiral, and their therapeutic effects are often associated with a single enantiomer. Consequently, the development of methods for the stereoselective synthesis and chiral resolution of amine derivatives is of significant importance. While specific examples for this compound are not extensively documented in readily available literature, established methodologies for related benzylamines are directly applicable.

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. For chiral amines, several powerful strategies exist:

Chiral Auxiliaries: A chiral auxiliary, such as a derivative of camphor (B46023) or 1-phenylethylamine, can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. sioc-journal.cntandfonline.commdpi.comgoogle.com The auxiliary is then removed to yield the enantiomerically enriched amine.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. For instance, the copper-catalyzed enantioselective aza-Friedel-Crafts reaction can produce chiral secondary benzylamines with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric arylation of imines is another effective method. organic-chemistry.org Intermolecular enantioselective C(sp³)-H amination using cationic copper catalysis represents a cutting-edge technique for creating chiral amines from simple alkylarenes. chemrxiv.org

The table below summarizes key methodologies for the stereoselective synthesis of chiral benzylic amines.

| Methodology | Description | Typical Chiral Source | Key Advantages |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to guide a stereoselective transformation. | (+)-Camphor, (R)- or (S)-1-phenylethylamine | High diastereoselectivity, well-established methods. |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst creates the desired enantiomer in large quantities. | Chiral ligands with metals (e.g., Cu, Rh) | High enantioselectivity, atom-efficient. |

| Enzymatic Resolution | Enzymes are used to selectively react with one enantiomer in a racemic mixture. | Lipases, amidases | High enantioselectivity, mild reaction conditions. |

This table provides an overview of common strategies for stereoselective amine synthesis.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This can be achieved through several techniques:

Diastereomeric Salt Formation: This is a classical method where a racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. mdpi.comgoogle.com This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can often be separated by fractional crystallization. The desired enantiomer of the amine is then recovered by removing the resolving agent.

Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) can be used for the selective acylation of one amine enantiomer. mdpi.com

Chromatographic Separation: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers.

Spontaneous Resolution: In some cases, a racemic mixture can spontaneously crystallize into separate enantiomerically pure crystals, a phenomenon that can be exploited for separation. chemistryviews.org

The choice of method depends on the specific properties of the amine derivative and the desired scale of the separation. For derivatives of this compound, these established techniques provide a robust toolkit for accessing enantiomerically pure compounds for further investigation.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3 Methoxybenzylamine

Role of Fluoro and Methoxy (B1213986) Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 4-fluoro-3-methoxybenzylamine is intricately governed by the electronic and steric influences of the fluoro and methoxy substituents. These groups modulate the electron density and accessibility of the benzene (B151609) ring, thereby directing the course of chemical reactions.

The electronic character of the aromatic ring in this compound is a result of the interplay between the inductive and resonance (or mesomeric) effects of the fluorine and methoxy groups.

The methoxy group (-OCH3) at the 3-position also exhibits both inductive and resonance effects. The oxygen atom is more electronegative than carbon, resulting in an electron-withdrawing inductive effect (-I). vaia.comchemistrysteps.com Conversely, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, leading to a strong electron-donating resonance effect (+R). vaia.comchemistrysteps.com This resonance effect significantly increases the electron density at the ortho and para positions relative to the methoxy group. vaia.com Generally, for the methoxy group, the resonance effect predominates over the inductive effect, making it an activating group that enhances the ring's nucleophilicity. chemistrysteps.comstpeters.co.in

Table 1: Summary of Electronic Effects of Substituents

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |

|---|---|---|---|---|

| Fluoro | 4 | Strong Electron-Withdrawing | Weak Electron-Donating | Deactivating, ortho, para-directing |

| Methoxy | 3 | Weak Electron-Withdrawing | Strong Electron-Donating | Activating, ortho, para-directing |

Steric hindrance can play a crucial role in determining the regioselectivity of reactions involving this compound. Substituents on a benzene ring can physically obstruct the approach of reagents to certain positions.

In the case of this compound, the methoxy group at the 3-position (ortho to the benzylic amine) can exert a steric effect. While the methoxy group is not exceptionally large, its presence can hinder reactions at the adjacent carbon atoms and at the amine group itself. For instance, in nucleophilic addition reactions of substituted benzylamines, ortho substituents are known to cause steric hindrance. cdnsciencepub.com Studies on substituted methoxybenzylamines have shown that an ortho-methoxy group can lead to lower conversion rates in oxidation reactions compared to its meta and para isomers, an effect attributed to steric hindrance. researchgate.net

Electronic Effects (Inductive and Resonance)

Reactions at the Amine Functional Group

The primary amine group (-CH2NH2) is a key site of reactivity in this compound, participating in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the benzylamine (B48309) moiety confers nucleophilic character to the molecule. libretexts.org This allows it to react with a wide range of electrophiles. The reactivity of the amine can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methoxy group can slightly enhance the nucleophilicity of the amine, while the electron-withdrawing fluorine atom may have a modest diminishing effect.

A common reaction involving the nucleophilicity of primary amines is derivatization. This process involves converting the amine into a different functional group, often to enhance its properties for analysis or to use it as an intermediate in further synthesis. scispace.com Numerous reagents are available for the derivatization of primary amines, including:

Acylating agents: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with primary amines to form stable amide derivatives. scispace.com

Silylating agents: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (B98337) (TMS) derivatives. scispace.com

Fluorescent labeling agents: Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to introduce a fluorophore, allowing for sensitive detection in techniques like HPLC. vaia.com

These derivatization reactions are crucial for various applications, including the preparation of intermediates for the synthesis of more complex molecules. organic-chemistry.org

The amine group of this compound can undergo both oxidation and reduction.

Oxidation: The oxidation of benzylamines can lead to different products depending on the oxidizing agent and reaction conditions.

Oxidation to Imines: A common transformation is the oxidation of primary benzylamines to the corresponding imines (Schiff bases). organic-chemistry.orgnih.gov This can be achieved using various catalytic systems, including those based on C70 fullerene under photochemical conditions, or metal-free systems using organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere. organic-chemistry.orgnih.govnih.gov For instance, benzylamine derivatives with both electron-donating (like -OCH3) and electron-withdrawing (like -F) groups can be efficiently oxidized to their corresponding imines. nih.govrsc.org

Oxidation to Aldehydes or Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate, can oxidize benzylamines further to benzaldehydes or benzoic acids.

Reduction: While the amine group itself is already in a reduced state, reactions involving the reduction of derivatives are common. For example, the benzyl (B1604629) group in benzylamines can be removed by hydrogenolysis, a process that involves catalytic hydrogenation. wikipedia.org This reaction is often used in synthesis as a deprotection strategy for amines. wikipedia.org Furthermore, nitro groups on a benzene ring, which can be precursors to the amine group, are commonly reduced using reagents like tin(II) chloride or through catalytic hydrogenation. libretexts.org

As mentioned, this compound can be oxidized to form the corresponding imine. organic-chemistry.orgnih.gov Imines, or Schiff bases, are versatile intermediates in organic synthesis due to the reactivity of the carbon-nitrogen double bond. mdpi.com

The formation of an imine typically involves the condensation reaction between a primary amine and an aldehyde or ketone. mdpi.com In the context of this compound, self-condensation can occur during oxidation, or it can be reacted with other carbonyl compounds to form a variety of imines.

These imines can then undergo a range of subsequent transformations:

Reduction to Secondary Amines: The C=N double bond of an imine can be readily reduced to a C-N single bond, yielding a secondary amine. This process, known as reductive amination when performed in one pot from the initial amine and carbonyl, is a powerful method for synthesizing substituted amines. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.comnuph.edu.ua

Nucleophilic Addition: The electrophilic carbon atom of the imine double bond is susceptible to attack by nucleophiles. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a wide array of molecular structures, including α-aminonitriles through the Strecker reaction. rsc.orgua.es

Cycloaddition Reactions: Imines can participate in cycloaddition reactions to form various heterocyclic compounds. mdpi.com

Table 2: Summary of Reactions at the Amine Functional Group

| Reaction Type | Reagents/Conditions | Product(s) |

|---|---|---|

| Derivatization | Acylating agents (e.g., TFAA) | Amides |

| Silylating agents (e.g., BSTFA) | Silylated amines | |

| Fluorescent labels (e.g., OPA, FMOC-Cl) | Fluorescent derivatives | |

| Oxidation | Catalytic (e.g., C70, light; Salicylic acid, O2) | Imines |

| Strong oxidants (e.g., KMnO4) | Aldehydes, Carboxylic acids | |

| Imine Transformations | Reduction (e.g., NaBH4, NaBH3CN) | Secondary amines |

| Nucleophilic Addition (e.g., HCN) | α-Aminonitriles |

Oxidation and Reduction Processes of the Amine Moiety

Electrophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in this compound towards electrophiles is governed by the combined electronic effects of its three substituents: the activating methoxy (-OCH3) group, the deactivating fluoro (-F) group, and the weakly deactivating aminomethyl (-CH2NH2) group. The directing effects of these substituents determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the benzene ring through resonance (+M effect). The fluorine atom, while highly electronegative and thus electron-withdrawing through induction (-I effect), also possesses lone pairs that can be donated via resonance, making it an ortho, para-director, albeit a deactivating one. wikipedia.orglibretexts.org The aminomethyl group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the nitrogen atom.

In polysubstituted benzene rings, the most powerfully activating group typically controls the position of electrophilic attack. masterorganicchemistry.comstackexchange.com In the case of this compound, the methoxy group is the most potent activating group. Therefore, electrophilic substitution is predicted to occur at positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the aminomethyl group. The available ortho positions are C2 and C6.

The fluorine atom at C4 also directs incoming electrophiles to its ortho positions (C3 and C5), and the methoxy group at C3 is already present. The aminomethyl group at C1 has its ortho positions at C2 and C6. Thus, the directing effects of the methoxy and aminomethyl groups reinforce each other, strongly favoring substitution at the C2 and C6 positions. However, steric hindrance from the adjacent aminomethyl group at C1 and the methoxy group at C3 may influence the relative yields of substitution at C2 versus C6.

A theoretical nitration reaction can be illustrative. Under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), the nitronium ion (NO2+) would be the electrophile. The predicted major products would be 2-nitro-4-fluoro-5-methoxybenzylamine and 2-fluoro-3-methoxy-5-nitrobenzylamine, with the relative amounts influenced by steric factors.

| Position | Activating/Deactivating Influence of -OCH3 (at C3) | Activating/Deactivating Influence of -F (at C4) | Activating/Deactivating Influence of -CH2NH2 (at C5) | Predicted Major Product(s) |

| C2 | ortho (Activating) | meta | ortho (Weakly Deactivating) | Substitution favored |

| C6 | para (Activating) | meta | ortho (Weakly Deactivating) | Substitution favored |

This table is based on established principles of electrophilic aromatic substitution and the known directing effects of the individual substituents. Specific experimental data for this compound is not widely available in the reviewed literature.

Mechanistic Studies of Key Transformations Involving this compound

Due to the limited availability of direct mechanistic studies on this compound, this section will draw upon research on analogous compounds to infer potential mechanistic pathways.

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies are a valuable tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. In the context of electrophilic aromatic substitution, a primary KIE is observed if the C-H bond is broken during the slow step.

For many EAS reactions, such as the nitration of benzene, the rate-determining step is the attack of the electrophile on the aromatic ring to form the arenium ion (sigma complex). The subsequent loss of a proton to restore aromaticity is a fast step. Consequently, replacing hydrogen with deuterium (B1214612) at the site of substitution does not significantly affect the reaction rate, and the KIE (kH/kD) is close to 1. echemi.compharmacy180.comstackexchange.comstackexchange.com

However, in cases where the deprotonation step is reversible or has a higher activation barrier, a significant primary KIE may be observed. While no specific KIE studies have been reported for this compound, studies on other substituted benzylamines in different reaction types, such as enzymatic oxidation, have shown significant KIEs, indicating that C-H bond cleavage is involved in the rate-determining step of those particular transformations. It is reasonable to predict that for typical electrophilic aromatic substitution reactions on this compound, such as nitration or halogenation, the KIE would be close to unity, consistent with the generally accepted mechanism for these reactions.

| Reaction Type | Predicted Rate-Determining Step | Expected kH/kD |

| Nitration | Formation of the arenium ion | ~1 |

| Halogenation | Formation of the arenium ion | ~1 |

| Sulfonation | Potentially reversible formation of the arenium ion | >1 (possible) |

| Friedel-Crafts Acylation | Formation of the arenium ion | ~1 |

This table is based on theoretical predictions from general mechanisms of electrophilic aromatic substitution and data from studies on benzene and its simple derivatives. echemi.compharmacy180.comstackexchange.comstackexchange.com

Computational Chemistry Approaches (e.g., DFT Calculations) to Elucidate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its behavior in electrophilic aromatic substitution reactions.

DFT calculations can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies for substitution at different positions on the aromatic ring, thus predicting the regioselectivity of a reaction. Studies on disubstituted benzenes have shown that computational methods can reliably predict the directing effects of substituents. pku.edu.cnacs.org For this compound, DFT calculations would likely confirm that the positions ortho to the strongly activating methoxy group are the most favorable sites for electrophilic attack.

Furthermore, DFT can be used to analyze the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The regions of highest electron density and the location of the HOMO are often indicative of the sites most susceptible to electrophilic attack. DFT studies on fluoroanisole derivatives have provided detailed information on how the interplay between the inductive and resonance effects of the fluoro and methoxy groups influences the electronic structure and reactivity of the aromatic ring. kuleuven.bersc.org These studies support the prediction that the activating effect of the methoxy group would dominate, directing electrophiles to the C2 and C6 positions.

Recent computational work has also challenged the classical two-step mechanism of electrophilic aromatic substitution, suggesting that in some cases, particularly in non-polar solvents, the reaction may proceed through a concerted mechanism or an addition-elimination pathway without the formation of a stable arenium ion intermediate. pnas.org While specific DFT studies on this compound are not prevalent in the literature, the application of these computational methods would be invaluable for a more detailed understanding of its chemical reactivity.

| Position of Attack | Relative Activation Energy (Predicted) | Stability of Arenium Ion Intermediate (Predicted) |

| C2 | Low | High |

| C6 | Low | High |

| C5 | High | Low |

This table represents qualitative predictions based on DFT studies of related substituted benzene and anisole (B1667542) derivatives. pku.edu.cnacs.orgkuleuven.bersc.org Quantitative values would require specific calculations for this compound.

Applications of 4 Fluoro 3 Methoxybenzylamine in Advanced Organic Synthesis

As a Key Building Block for Complex Molecule Construction

The reactivity of the primary amine in 4-fluoro-3-methoxybenzylamine allows it to function as a potent nucleophile, making it a crucial component in the assembly of larger, more complex molecules. Its benzylamine (B48309) structure is frequently utilized to introduce the fluoro-methoxyphenylmethyl moiety into target compounds through reactions such as nucleophilic substitution, reductive amination, and amide coupling. This strategic incorporation is often aimed at exploring structure-activity relationships in the development of new therapeutic agents.

The formation of heterocyclic rings is a cornerstone of medicinal chemistry, and substituted benzylamines are fundamental precursors for many such systems. The this compound moiety has been incorporated into various heterocyclic frameworks.

While direct examples of this compound in the synthesis of pyrimidines and purines are not extensively documented in the surveyed literature, the general synthetic strategies for these heterocycles frequently employ closely related benzylamine analogs. For instance, 6-substituted purines are commonly prepared through the nucleophilic substitution of a leaving group, typically a chlorine atom, at the C6 position of a purine (B94841) core with an amine. royalsocietypublishing.org A general method involves reacting a substituted 6-chloropurine (B14466) with an appropriate benzylamine, such as 3-methoxybenzylamine (B130926) or 4-methoxybenzylamine (B45378), often in the presence of a base like triethylamine (B128534) in a solvent like n-propanol. royalsocietypublishing.orgsigmaaldrich.comchemicalbook.comsarex.comsigmaaldrich.com

Similarly, pyrimidine (B1678525) scaffolds can be constructed or functionalized using benzylamines. cymitquimica.com Pyrazolo[3,4-d]pyrimidines, which are fused pyrimidine systems, have been synthesized, highlighting the versatility of amine reagents in building such bicyclic structures. nih.gov

The synthesis of quinoline-type structures using substituted benzylamines is a well-established method. A specific application involves the use of the isomer 3-fluoro-4-methoxybenzylamine in the synthesis of a substituted acridine (B1665455), a class of compounds containing a fused quinoline (B57606) ring system. nih.gov In this synthesis, 9-chloroacridine (B74977) is reacted with 3-fluoro-4-methoxybenzylamine to yield the corresponding N-substituted product, Acridin-9-yl-(3-fluoro-4-methoxybenzyl)-amine. nih.gov This reaction demonstrates the role of the amine as a nucleophile in displacing the chloro group on the acridine core. nih.gov

For the related imidazo[4,5-c]quinoline scaffold, synthetic routes often utilize analogs like 3-methoxybenzylamine and 4-methoxybenzylamine as key reagents to introduce the benzyl (B1604629) group. binghamton.edu

Table 1: Synthesis of an Acridine Derivative

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|

3-Fluoro-4-methoxybenzylamine has been successfully employed as a key building block in the synthesis of functionalized benzothiophene (B83047) derivatives. mdpi.com Specifically, it is used to form an amide linkage with a pre-formed benzothiophene carboxylic acid. The synthesis of N-(3-fluoro-4-methoxybenzyl)-5-methoxybenzothiophene-2-carboxamide was achieved by reacting 5-methoxybenzo[b]thiophene-2-carboxylic acid with 3-fluoro-4-methoxybenzylamine. mdpi.com The reaction is a standard amide coupling, facilitated by the coupling agent HBTU and a base, triethylamine (TEA), in dichloromethane (B109758) (DCM) at room temperature, affording the final product in high yield. mdpi.com This method highlights the direct incorporation of the 3-fluoro-4-methoxybenzylamine moiety into a complex heterocyclic system. mdpi.com

General synthetic methods for the benzothiophene core itself involve various intramolecular cyclization strategies of aryl sulfides. chemicalbook.comresearchgate.net

Table 2: Synthesis of a Benzothiophene Derivative

| Reactant 1 | Reactant 2 | Coupling Agents | Product | Yield | Reference |

|---|

The direct application of this compound in pyrazole (B372694) synthesis is not prominently featured in the reviewed literature. However, analogous methoxybenzylamines are common reagents for introducing N-benzyl groups onto pyrazole rings. mdpi.comnih.gov A typical method is reductive amination, where a pyrazole derivative bearing an aldehyde function is reacted with a benzylamine in the presence of a reducing agent. For example, N-substituted pyrazoles have been prepared by reacting a pyrazole intermediate with 3-methoxybenzaldehyde (B106831) and a reducing agent. Another approach involves the condensation of a pyrazole amine with an aldehyde, such as p-methoxybenzaldehyde, to form an intermediate imine, which is then reduced to the corresponding amine, yielding products like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com

The primary amine functionality of this compound makes it an excellent substrate for acylation reactions to form amides, a common structural motif in pharmaceuticals.

A notable example is the synthesis of N-(3-fluoro-4-methoxybenzyl)-5-methoxybenzothiophene-2-carboxamide . mdpi.com This reaction involves the coupling of 3-fluoro-4-methoxybenzylamine with 5-methoxybenzo[b]thiophene-2-carboxylic acid using HBTU as a coupling agent and triethylamine as a base, resulting in an 86.4% yield. mdpi.com This efficient amide bond formation underscores the utility of this amine as a nucleophilic building block.

Similarly, the amine has been used to create other complex functionalized derivatives. The synthesis of Acridin-9-yl-(3-fluoro-4-methoxybenzyl)-amine is another example where the amine acts as a nucleophile to form a new C-N bond with a heterocyclic core. nih.gov While direct examples of ester formation using this compound were not identified in the search, its primary amine group is expected to react with suitable acylating agents to form amides and other derivatives under standard conditions. mdpi.comrsc.orgnih.gov

Benzothiophenes

Incorporation into Polymeric Materials and Macromolecules

The unique structural features of this compound, specifically the reactive amine group and the substituted aromatic ring, make it a candidate for incorporation into various polymeric and macromolecular structures. While direct studies on the polymerization of this compound are not extensively documented, the behavior of analogous benzylamine derivatives provides significant insight into its potential applications in materials science.

Research into polyorganophosphazenes, which are hybrid inorganic-organic polymers, has demonstrated the use of structurally similar amines to modify the polymer backbone. For instance, 4-methoxybenzylamine and 4-methoxyphenethylamine (B56431) have been successfully used to replace chlorine atoms on a polydichlorophosphazene chain, yielding novel poly[bis(4-methoxy benzylamino)polyphosphazene] and poly[bis(4-methoxyphenethylamino)polyphosphazene] respectively. researchgate.net These substitutions impart new properties to the resulting polymers, such as altered glass transition temperatures and thermal stability. researchgate.net The resulting polymers have been investigated for their potential in drug delivery systems, for example, in the creation of microspheres for the controlled release of therapeutic agents like indomethacin (B1671933) and 5-fluorouracil. researchgate.netresearchgate.net Given these precedents, this compound could be similarly employed to synthesize functionalized polyorganophosphazenes with tailored properties, where the fluorine atom could introduce additional desirable characteristics such as increased thermal stability or altered solubility.

Another area of application is in the formation of functionalized polymeric monoliths. In a study focused on creating shape-encoded combinatorial chemical libraries, various amines, including para-fluorobenzylamine and meta-methoxybenzylamine, were used to functionalize a crosslinked polymer matrix. pnas.org This process involved the reaction of the amine with bromoacetyl groups on the polymer surface. pnas.org The resulting functionalized monoliths were then used in the split/pool synthesis of a library of ureas. pnas.org This demonstrates the utility of benzylamine derivatives in creating diverse chemical libraries on a solid support. The presence of both a fluorine and a methoxy (B1213986) group on this compound could offer unique advantages in such applications, potentially influencing the reaction kinetics and the properties of the final library members.

Furthermore, the intercalation of amines into layered materials is another avenue for the creation of advanced macromolecular assemblies. Studies have shown that various benzylamine derivatives can be intercalated into the interlayer spaces of host materials like macrocyclic diacetylenes. rsc.org Upon intercalation, these guest amines can influence the topochemical polymerization of the host layers, leading to the formation of polydiacetylenes with tunable thermoresponsive color changes. rsc.org The specific nature of the intercalated amine, including the presence of substituents on the aromatic ring, affects the properties of the resulting polymeric material. rsc.org This suggests that this compound could be a valuable guest molecule for creating novel functional materials with tailored optical and thermal properties.

Table 1: Examples of Benzylamine Derivatives in Polymer Synthesis

| Benzylamine Derivative | Polymer/Macromolecule | Application |

|---|---|---|

| 4-Methoxybenzylamine | Polyorganophosphazene | Drug delivery microspheres researchgate.netresearchgate.net |

| 4-Methoxyphenethylamine | Polyorganophosphazene | Drug delivery microspheres researchgate.net |

| para-Fluorobenzylamine | Polymeric Monolith | Combinatorial chemical library synthesis pnas.org |

| meta-Methoxybenzylamine | Polymeric Monolith | Combinatorial chemical library synthesis pnas.org |

Ligand Synthesis for Catalysis

The amine functionality and the electronically modified aromatic ring of this compound make it an attractive building block for the synthesis of ligands for metal-catalyzed reactions. The nitrogen atom of the benzylamine can act as a coordinating atom for a metal center, while the fluoro and methoxy substituents can modulate the electronic properties of the resulting ligand, thereby influencing the catalytic activity and selectivity of the metal complex.

Benzylamine derivatives are widely used in the synthesis of ligands for various catalytic applications. For example, 4-methoxybenzylamine is used as a raw material in the preparation of 3-chloro-4-methoxybenzylamine hydrochloride, an intermediate in the synthesis of avanafil, a phosphodiesterase-5 (PDE-5) inhibitor. chemicalbook.com This highlights the role of substituted benzylamines in the synthesis of biologically active molecules, which often involves catalytic steps.

In the field of coordination chemistry, ligands containing the benzylamine motif are employed in the design of transition metal complexes for catalysis. For instance, mixed ligand transition metal complexes have been shown to be efficient catalysts for one-pot, three-component synthesis of biologically relevant molecules like 3,3'-disubstituted oxindoles and spirooxindole pyrans. researchgate.net The nature of the ligands in these complexes is crucial for their catalytic performance. The introduction of this compound as a ligand precursor could lead to the development of new catalysts with enhanced reactivity or selectivity.

Furthermore, the development of non-metallocene catalysts for olefin polymerization has seen the use of a wide variety of organic ligands to tune the properties of the resulting polymers. mdpi.com The electronic and steric properties of the ligands play a critical role in determining the catalytic activity, the molecular weight of the polymer, and the incorporation of comonomers. mdpi.com While direct use of this compound in this context is not reported, its structural similarity to other amine-based ligands suggests its potential in this area. The ortho-fluoro substituent, for example, has been shown in some systems to have a beneficial effect on catalytic activity in ethylene (B1197577) polymerization due to non-covalent interactions with the incoming monomer. mdpi.com

The synthesis of a 1,2-dihydroquinazolin-4(3H)-one ligand (Hmpbaq) through the condensation of 2-aminobenzoylhydrazide with 2-hydroxy-3-methoxybenzaldehyde, followed by reaction with an amine, demonstrates a pathway where a substituted benzylamine could be incorporated to create multidentate ligands. researchgate.net Such ligands can form stable complexes with a variety of metal ions, including copper(II), nickel(II), and cobalt(II), which have applications in catalysis. researchgate.net

Precursor for Radiochemistry and Imaging Agents (e.g., PET Radiotracers)

This compound is a highly valuable precursor in the field of radiochemistry, particularly for the synthesis of positron emission tomography (PET) radiotracers. The presence of a fluorine atom in its structure makes it an ideal candidate for radiofluorination with fluorine-18 (B77423) ([¹⁸F]), one of the most commonly used radionuclides for PET imaging. The methoxybenzylamine moiety is a common structural motif in many biologically active molecules, and its incorporation into a radiotracer can facilitate targeting of specific biological pathways or receptors.

The development of novel PET radiotracers for oncology is a major area of research. Amino acid-based radiotracers are of particular interest as they can reflect the increased metabolic activity of tumor cells. nih.govsemanticscholar.org Several studies have reported the synthesis of [¹⁸F]-labeled amino acid derivatives for tumor imaging. In many of these syntheses, a methoxybenzyl group is used as a protecting group or a key structural component of the precursor molecule.

For example, in the synthesis of a precursor for an [¹⁸F]-labeled arginine derivative for tumor imaging, p-methoxybenzylamine was reacted with a functionalized intermediate in a nucleophilic substitution reaction. mdpi.com Similarly, in the optimization of the synthesis of the precursor for (2S,4S)4–[¹⁸F]FPArg, another arginine-based tracer, 4-methoxybenzylamine was used to introduce a key structural element. nih.govsemanticscholar.org The reaction conditions for this step were optimized to achieve a high yield. nih.govsemanticscholar.org These examples clearly demonstrate the utility of methoxybenzylamine derivatives in the synthesis of complex precursors for radiolabeling.

The general strategy for developing a PET radiotracer often involves the synthesis of a precursor molecule that can be readily labeled with a radionuclide in the final step. The fluorine atom on this compound can be replaced with [¹⁸F] through nucleophilic substitution, or the entire molecule can be used as a building block where the stable fluorine atom is retained in the final non-radioactive standard and the radiosynthesis is achieved by labeling a different part of the molecule. More commonly, a derivative of this compound would be synthesized where the fluorine is replaced with a leaving group (e.g., a tosylate or nitro group) to facilitate radiofluorination.

The development of PET tracers extends beyond oncology to other areas such as neuroimaging. For instance, in the development of tracers for imaging butyrylcholinesterase (BChE) in the context of Alzheimer's disease, a key step is the radiofluorination of a suitable precursor. researchgate.net While this specific study does not use this compound, the general principles of designing and synthesizing precursors for [¹⁸F]-labeling are applicable. The combination of a fluorine atom for radiolabeling and a methoxybenzylamine scaffold for biological targeting makes this compound a promising starting material for the development of new PET imaging agents.

Table 2: Use of Methoxybenzylamine Derivatives in Radiotracer Precursor Synthesis

| Radiotracer/Target | Precursor Synthesis Step | Amine Used | Reference |

|---|---|---|---|

| [¹⁸F]-Labeled Arginine Derivative | Nucleophilic substitution | p-Methoxybenzylamine | mdpi.com |

Research into the Biological and Pharmacological Relevance of 4 Fluoro 3 Methoxybenzylamine Derivatives

Medicinal Chemistry Applications

The 4-fluoro-3-methoxybenzylamine moiety is a key component in the development of a variety of biologically active compounds. Its presence in a molecule can significantly impact its pharmacological properties, making it a subject of interest in drug discovery and development.

The synthesis of novel bioactive compounds often utilizes this compound as a starting material or key intermediate. For instance, it is used as a precursor in the synthesis of more complex organic molecules with potential applications in medicine. The compound's structure, featuring a benzylamine (B48309) backbone with a fluorine atom at the para position and a methoxy (B1213986) group at the meta position, makes it a versatile intermediate for creating molecules aimed at treating central nervous system disorders and acting as antimicrobial agents.

Researchers have successfully synthesized various derivatives from this scaffold. For example, a series of 1,6-bis-triazole-2,3,4-tri-O-benzyl-α-D-glucoside derivatives were designed and synthesized, with some showing significant anti-diabetic activity. mdpi.com In another study, new cinnamide-fluorinated derivatives were synthesized and characterized, with some exhibiting cytotoxic activity against liver cancer cell lines. nih.govacs.org The synthesis process for such derivatives can involve multiple steps, including reactions like acylation, reduction, and conversion to azides, followed by hydrogenation to yield the desired amine hydrochlorides. tandfonline.com

The following table provides a summary of representative bioactive compounds synthesized using this compound or its close analogues, highlighting the diversity of the resulting structures.

| Derivative Class | Synthetic Approach | Potential Bioactivity | Reference |

| 1,6-bis-triazole-α-D-glucosides | Design and synthesis from precursors | Anti-diabetic | mdpi.com |

| Cinnamide-fluorinated derivatives | Multi-step synthesis and characterization | Anticancer | nih.govacs.org |

| Diarylmethylamine hydrochlorides | Multi-step synthesis including acylation and reduction | Carbonic anhydrase inhibition | tandfonline.com |

| 5-Methoxybenzothiophene-2-carboxamides | Three-step synthesis from 2-fluoro-5-methoxybenzaldehyde | Clk1/4 inhibition (Anticancer) | nih.gov |

| Imidazole derivatives | Nucleophilic substitution or coupling reactions | Anticancer |

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the roles of the fluoro and methoxy substituents, as well as the benzylamine moiety itself.

These studies have shown that modifications to the benzyl (B1604629) group can significantly affect the inhibitory activity of the resulting compounds against various enzymes. For example, in a study of benzylamine derivatives as Focal Adhesion Kinase (FAK) inhibitors, the position of substituents on the benzyl group was found to be critical for activity. mdpi.com

The fluorine atom is a key feature in many bioactive molecules due to its unique properties. Its small size allows it to often mimic a hydrogen atom, enabling the fluorinated compound to fit into enzyme or receptor binding pockets. nih.gov Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, and the strength of the carbon-fluorine bond can enhance metabolic stability. nih.govtandfonline.com

In the context of this compound derivatives, the fluorine substituent has been shown to be important for biological activity.

Anticancer Activity : In some classes of compounds, the presence of a fluorine atom on the phenoxy moiety was found to be crucial for effective c-Met kinase inhibitory activities. mdpi.com Similarly, 4-fluoro substituted benzothiazole (B30560) derivatives have exhibited potent and selective anticancer activity. nih.gov However, in other cases, the introduction of a fluorine atom at the ortho position of a phenyl ring led to a decrease in inhibitory activity. mdpi.com

Enzyme Inhibition : For certain benzylamine derivatives targeting monoamine oxidase (MAO), the presence and position of the fluoro group influenced their inhibitory potency and selectivity for MAO-A versus MAO-B. tandfonline.com

Binding Affinity : The fluorine atom can enhance the binding affinity of a drug candidate to its molecular target. This can occur through direct interactions with the protein or by influencing the polarity of other parts of the molecule that interact with the target. tandfonline.com

The table below summarizes the observed effects of fluoro substitution on the biological activity of various benzylamine derivatives.

| Compound Class | Effect of Fluoro Substitution | Biological Target/Activity | Reference |

| Benzylamine derivatives | Introduction at ortho or meta position maintained inhibitory activity. | FAK inhibition | mdpi.com |

| Benzothiazole derivatives | Essential for growth-inhibitory activity. | Antitumor | nih.gov |

| 2-(Fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives | Central nervous system depressant activity. | CNS depressant | acs.org |

| 4-Fluorobenzyl analogs of makaluvamines | Showed excellent inhibition against several cancer cell lines. | Anticancer | researchgate.net |

| Fluoro-substituted isoflavones | Potentiation of growth inhibitory activity in breast cancer cells. | Anticancer | nih.gov |

The methoxy group also plays a significant role in the biological activity of this compound derivatives. Its presence can influence the electronic properties of the aromatic ring and provide a hydrogen bond acceptor, which can be critical for target interaction. nih.gov

Anticancer Activity : In the context of FAK inhibitors, a methoxy group in the ortho position of a benzylamine derivative resulted in excellent inhibitory activity. mdpi.com However, moving the methoxy group to the para position reduced the inhibitory effect five-fold. mdpi.com In another study on isoflavone (B191592) derivatives, methoxyl substitution led to potent growth inhibitory activity against breast cancer cells. nih.gov

Enzyme Inhibition : Methoxy-substituted benzylamine derivatives have been investigated as inhibitors of carbonic anhydrase isoenzymes, with some showing effective inhibition. tandfonline.com

Receptor Binding : For capsaicin (B1668287) analogs targeting the TRPV1 receptor, the 3-methoxy-4-hydroxybenzyl configuration was found to be the most potent. nih.gov

The following table outlines the influence of methoxy substitution on the bioactivity of benzylamine-related structures.

| Compound Class | Effect of Methoxy Substitution | Biological Target/Activity | Reference |

| Benzylamine derivatives | Ortho-methoxy group led to excellent inhibitory activity. | FAK inhibition | mdpi.com |

| Diarylmethylamine derivatives | Four methoxy moieties contributed to being effective inhibitors. | Carbonic Anhydrase I and II | tandfonline.com |

| Capsaicin analogs | 3-methoxy-4-hydroxybenzyl analogs were most potent. | TRPV1 receptor | nih.gov |

| Benzyl analogs of makaluvamines | Methoxy substitutions generally resulted in a slight loss of activity. | Anticancer | researchgate.net |

| 5-Methoxybenzothiophene-2-carboxamides | The 5-methoxy group was a key feature for potent inhibition. | Clk1/4 inhibition | nih.gov |

The benzylamine moiety itself is a crucial pharmacophore that facilitates interactions with various biological targets. It is a common structural motif in many biologically active compounds and approved drugs. researchgate.net The amine group can act as a hydrogen bond donor and can be protonated under physiological conditions, allowing for ionic interactions with negatively charged residues in a binding pocket. nih.gov

Impact of Methoxy Substitution on Biological Activity

Exploration of Pharmacological Targets

Derivatives of this compound have been investigated for their potential to interact with a range of pharmacological targets. The specific arrangement of the fluoro and methoxy groups on the benzylamine scaffold allows for the design of molecules with selectivity for different enzymes and receptors.

Enzymes : A primary area of investigation has been the inhibition of various enzymes. These include:

Kinases : Derivatives have been developed as inhibitors of kinases such as Focal Adhesion Kinase (FAK) and c-Met kinase, which are often dysregulated in cancer. mdpi.com

Carbonic Anhydrases : Methoxy-substituted benzylamine derivatives have shown inhibitory activity against carbonic anhydrase I and II. tandfonline.com

Monoamine Oxidases (MAOs) : Benzylamine derivatives have been synthesized and evaluated as inhibitors of MAO-A and MAO-B, which are targets for the treatment of neurological disorders. tandfonline.com

Phosphodiesterases (PDEs) : Some derivatives have been designed as inhibitors of phosphodiesterase 5 (PDE5). mdpi.com

Receptors : The benzylamine scaffold is also present in ligands for various receptors, although specific studies on this compound derivatives targeting receptors are less common in the provided search results. However, the general class of benzylamines is known to interact with neurotransmitter receptors.

The exploration of these targets is often guided by computational modeling and structure-based drug design approaches to predict and rationalize drug-target interactions. researchcommons.orgfrontiersin.org

Enzyme Inhibitors

Derivatives incorporating the this compound scaffold have been synthesized and evaluated as inhibitors of several key enzymes implicated in various diseases.

Phosphodiesterase 5 (PDE5): The this compound moiety has been used to create inhibitors of PDE5, an enzyme targeted for conditions like erectile dysfunction and pulmonary hypertension. In a study focused on developing dual inhibitors, a 9-benzylaminoacridine derivative, specifically Acridin-9-yl-(3-fluoro-4-methoxybenzyl)-amine (Compound 19), was synthesized. The combination of a 3-fluoro and 4-methoxy substitution on the benzyl ring was found to have a synergistic effect, resulting in improved inhibitory activity against PDE5 with an IC₅₀ value of 3.39 μM. mdpi.comnih.gov This was in contrast to monosubstituted methoxy derivatives, which did not enhance activity. mdpi.comnih.gov

Topoisomerase II: The 4-fluoro-3-methoxy structural unit has also been explored in the context of Topoisomerase II (Topo II) inhibitors, a critical target in cancer chemotherapy. While the aforementioned Acridin-9-yl-(3-fluoro-4-methoxybenzyl)-amine was part of a series investigated for dual PDE5/Topo II inhibition, its specific anticancer activity was found to be low. mdpi.comnih.gov In a separate line of research, a hybrid Topoisomerase II poison was developed using 4-fluoro-3-methoxyaniline (B1304784), a closely related precursor. This compound, N-(4-fluoro-3-methoxyphenyl)-6-hydroxy-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was synthesized to explore how a fluorine atom positioned near a methoxy group influences the electronic behavior of the aromatic ring. acs.org

G Protein-Coupled Receptor Kinase 2 (GRK2): While direct derivatives of this compound as GRK2 inhibitors were not prominently featured in the reviewed literature, structurally related compounds have been designed. Research into GRK2 inhibitors for applications such as heart failure has involved scaffolds like 4-(4-fluoro-3-((3-fluorobenzyl)carbamoyl)phenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. rsc.org This indicates an interest in the 4-fluoro-3-substituted phenyl ring system for targeting this kinase.

Cyclooxygenase (COX-1/2), Fatty Acid Amide Hydrolase (FAAH), and 12-Lipoxygenase: Based on the available research, there is limited specific investigation into this compound derivatives as direct inhibitors of COX-1/2, FAAH, or 12-Lipoxygenase. However, related structures have been studied. For instance, quinazoline (B50416) derivatives synthesized using 4-methoxybenzylamine (B45378) (lacking the fluorine) were explored as potential COX-1 inhibitors. nih.gov Similarly, amides derived from 3-methoxybenzylamine (B130926) have been evaluated as FAAH inhibitors.

Clk1/4 Kinases: Derivatives of this compound have shown promise as inhibitors of Cdc-like kinases (Clk1/4), which are considered targets for cancer therapy. The 3-fluoro-4-methoxy disubstituted benzyl ring was found to be beneficial for Clk1 inhibitory activity. core.ac.uk Specifically, the compound N-(3-fluoro-4-methoxybenzyl)-5-methoxybenzothiophene-2-carboxamide was synthesized and evaluated for its activity.

MERS-CoV Inhibitors: In the search for treatments for Middle East Respiratory Syndrome (MERS), a series of 4-anilino-6-aminoquinazoline derivatives were investigated for their ability to inhibit the MERS-coronavirus (MERS-CoV). A key hit compound identified through screening was N⁴-(3-Chloro-4-fluorophenyl)-N⁶-(3-methoxybenzyl)quinazoline-4,6-diamine. researchgate.net This compound incorporates a 3-methoxybenzylamine moiety at the N⁶ position, demonstrating the utility of this fragment in developing potent antiviral agents against MERS-CoV. researchgate.net

Receptor Modulators

CXCR3: The chemokine receptor CXCR3 is an attractive therapeutic target for autoimmune diseases and cancer. While direct modulators based on the this compound structure were not identified in the reviewed literature, research into allosteric modulators for this receptor has utilized related building blocks. For example, synthetic schemes for CXCR3 modulators have involved the use of 4-methoxybenzylamine as a reagent. beilstein-journals.org

Anticancer Agents and Cytotoxicity Studies

The cytotoxic potential of this compound derivatives has been explored against various cancer cell lines, often linked to their activity as enzyme inhibitors.

Imidazole derivatives incorporating the 4-fluoro-3-methoxybenzyl group have shown notable anticancer properties. For instance, compounds structurally similar to (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol demonstrated cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with reported IC₅₀ values ranging from 2.43 to 14.65 µM. These compounds were found to induce apoptosis in cancer cells.

In the development of Topoisomerase II poisons, the 4-fluoro-3-methoxyaniline derivative (3j) was evaluated for its cytotoxicity against three human cancer cell lines, showing activity in the low micromolar range. acs.org In contrast, the 9-benzylaminoacridine derivative with the 3-fluoro-4-methoxybenzyl moiety showed reduced anticancer activity compared to other analogues in its series, with less than 50% growth inhibition at a 10 µM concentration against the HCT-116 colon cancer cell line. mdpi.comnih.gov

Studies on isatin (B1672199) derivatives have included molecules synthesized with fluoro and methoxybenzylamine components, although not always the specific 4-fluoro-3-methoxy combination. For example, 1-Butyl-5-fluoro-3-((4-methoxybenzyl)imino)indolin-2-one and its 7-fluoro isomer were synthesized and tested for cytotoxic activities. jst.go.jp

| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Imidazole Derivatives | MDA-MB-231, HepG2 | 2.43 - 14.65 µM | |

| Thiobarbituric Acid-Etoposide Hybrid (aniline derivative) | DU145 (Prostate) | 7.9 ± 0.9 µM | acs.org |

| Thiobarbituric Acid-Etoposide Hybrid (aniline derivative) | HeLa (Cervical) | 12.1 ± 1.8 µM | acs.org |

| Thiobarbituric Acid-Etoposide Hybrid (aniline derivative) | A549 (Lung) | 11.2 ± 2.1 µM | acs.org |

Antimicrobial and Antifungal Investigations

The this compound scaffold is present in molecules investigated for their activity against bacterial and fungal pathogens.

A notable example is (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol, which was evaluated for its antimicrobial properties. This compound exhibited moderate antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. Furthermore, it was found to be non-toxic while selectively inhibiting the growth of the fungus Cryptococcus neoformans, highlighting its potential for developing new antifungal therapies.

Other related research has shown that pyrazole (B372694) derivatives synthesized using 3-methoxybenzylamine display robust antifungal activity against Candida albicans and Aspergillus niger. mdpi.com Similarly, 2,3-pyrrolidinedione derivatives prepared with p-methoxybenzylamine have shown significant antimicrobial activity against oral pathogens like Streptococcus mutans and Candida albicans. unimi.it

| Derivative | Target Organism | Activity (MIC) | Reference |

| (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol | Staphylococcus aureus (MRSA) | 16 µg/mL | |

| (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol | Cryptococcus neoformans | Growth Inhibition |

Anti-inflammatory and Analgesic Properties

Direct research on the anti-inflammatory and analgesic properties of this compound derivatives is limited in the reviewed scientific literature. Investigations into related enzyme targets, such as COX and FAAH, have primarily involved derivatives lacking the specific 4-fluoro substitution on the benzylamine ring. nih.gov

Antiproliferative Activities

The antiproliferative activity of this compound derivatives is a significant area of study, largely overlapping with anticancer and cytotoxicity research. These investigations aim to identify compounds that can inhibit the proliferation of cancer cells.

As detailed in the anticancer section (5.1.3.3), derivatives have shown activity against various cell lines, including prostate (DU145), cervical (HeLa), lung (A549), breast (MDA-MB-231), and liver (HepG2) cancers. acs.org The mechanisms often involve the inhibition of crucial enzymes like Topoisomerase II. acs.org However, the substitution pattern is critical; studies on makaluvamine analogs, for instance, have suggested that methoxy substitutions on the benzyl ring can lead to a slight decrease in antiproliferative activity compared to other substituents. researchgate.net

Antiviral Activities

Derivatives of this compound have been identified as potent inhibitors of several viruses.

A significant finding was the discovery of 1-(2,3-dihydrobenzo[b] mdpi.comdioxin-6-yl)-N-(3-fluoro-4-methoxybenzyl)ethan-1-amine as a highly active and potent inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV). This compound demonstrated an effective concentration for 90% inhibition (EC₉₀) of 0.89 μM and was found to act at an early stage of the viral replication cycle by blocking viral RNA and protein synthesis. core.ac.uk

Furthermore, as mentioned in the enzyme inhibitor section, a quinazoline derivative incorporating a 3-methoxybenzylamine group, N⁴-(3-Chloro-4-fluorophenyl)-N⁶-(3-methoxybenzyl)quinazoline-4,6-diamine, was identified as a hit compound for inhibiting MERS-CoV infection. researchgate.net Research has also suggested that while the this compound structure is a useful starting point, replacing the methoxy group with a trifluoromethyl group can increase potency against viral proteases by tenfold, indicating the importance of this scaffold in structure-activity relationship studies.

| Derivative | Target Virus | Activity (EC₉₀) | Reference |

| 1-(2,3-dihydrobenzo[b] mdpi.comdioxin-6-yl)-N-(3-fluoro-4-methoxybenzyl)ethan-1-amine | Venezuelan Equine Encephalitis Virus (VEEV) | 0.89 µM | core.ac.uk |

| N⁴-(3-Chloro-4-fluorophenyl)-N⁶-(3-methoxybenzyl)quinazoline-4,6-diamine | MERS-Coronavirus (MERS-CoV) | IC₅₀ = 3.6 µM | researchgate.net |

Larvicidal Activity